(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one

Beschreibung

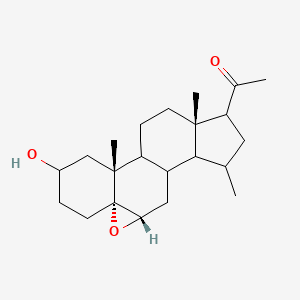

1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone is a complex organic compound with a unique structure that includes multiple rings and functional groups

Eigenschaften

Molekularformel |

C22H34O3 |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

1-[(2R,7R,9S,16S)-4-hydroxy-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone |

InChI |

InChI=1S/C22H34O3/c1-12-9-17(13(2)23)20(3)7-6-16-15(19(12)20)10-18-22(25-18)8-5-14(24)11-21(16,22)4/h12,14-19,24H,5-11H2,1-4H3/t12?,14?,15?,16?,17?,18-,19?,20+,21+,22-/m0/s1 |

InChI-Schlüssel |

BUDKLYQSLDHSFY-LWYWEFGESA-N |

Isomerische SMILES |

CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CCC(C[C@@]5(C3CC2)C)O)C)C(=O)C |

Kanonische SMILES |

CC1CC(C2(C1C3CC4C5(O4)CCC(CC5(C3CC2)C)O)C)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5α,6α,8ξ,9ξ,14ξ,17ξ)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-on umfasst typischerweise mehrere Schritte, ausgehend von einfacheren Steroidvorstufen. Die wichtigsten Schritte beinhalten:

Epoxidierung: Einführung der Epoxidgruppe in der 5,6-Position unter Verwendung von Persäuren oder anderen Oxidationsmitteln.

Hydroxylierung: Addition der Hydroxylgruppe in der 2-Position, oft durch selektive Oxidationsreaktionen erreicht.

Methylierung: Einführung der Methylgruppe in der 15-Position unter Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsmethoden wie Chromatographie werden oft eingesetzt, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5α,6α,8ξ,9ξ,14ξ,17ξ)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Der Epoxidring kann reduziert werden, um Diole zu bilden.

Substitution: Funktionelle Gruppen können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Persäuren, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung, die jeweils potenziell einzigartige Eigenschaften und Anwendungen haben.

Wissenschaftliche Forschungsanwendungen

(5α,6α,8ξ,9ξ,14ξ,17ξ)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer Steroidderivate verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von (5α,6α,8ξ,9ξ,14ξ,17ξ)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Steroidrezeptoren binden und so die Genexpression modulieren und verschiedene biologische Prozesse beeinflussen. Die Epoxid- und Hydroxylgruppen spielen eine entscheidende Rolle bei seiner Reaktivität und Interaktion mit biologischen Molekülen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein einfacherer Ester mit Keto-Enol-Tautomerie.

Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die in verschiedenen chemischen Reaktionen verwendet wird.

Diketen: Ein reaktives Zwischenprodukt, das bei der Synthese verschiedener organischer Verbindungen verwendet wird.

Einzigartigkeit

(5α,6α,8ξ,9ξ,14ξ,17ξ)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-on ist aufgrund seiner komplexen Struktur, seiner zahlreichen chiralen Zentren und des Vorhandenseins sowohl von Epoxid- als auch von Hydroxylfunktionsgruppen einzigartig.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.